(3R,4S)-Tofacitinib

Catalog No.
S001714
CAS No.
1092578-46-5
M.F
C16H20N6O
M. Wt
312.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,4S)-Tofacitinib

CAS Number

1092578-46-5

Product Name

(3R,4S)-Tofacitinib

IUPAC Name

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13-/m0/s1

InChI Key

UJLAWZDWDVHWOW-AAEUAGOBSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

3-[(3R,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Description

(3r,4s)-Tofacitinib is a N-acylpiperidine.

(3R,4S)-Tofacitinib is considered a less active enantiomer compared to (3S,4R)-Tofacitinib. The (3S,4R) form is the one primarily used as a medication [].

Research on (3R,4S)-Tofacitinib

Despite being less active, (3R,4S)-Tofacitinib still holds some research value. Here are some areas of scientific exploration:

  • Understanding drug chirality

    (3R,4S)-Tofacitinib serves as a reference compound to study the impact of chirality on drug activity. By comparing its properties with the active form, researchers can gain insights into how a molecule's 3D structure influences its interaction with biological targets [].

  • Impurity analysis

  • Potential for future applications

    While currently considered less active, some studies suggest that (3R,4S)-Tofacitinib might have unique properties or interact with different targets compared to the active form. Further research is needed to explore this possibility.

(3R,4S)-Tofacitinib is a selective Janus kinase inhibitor that modulates immune responses by inhibiting the activity of Janus kinases (JAKs), which are crucial in the signaling pathways for various cytokines involved in inflammation. The compound is primarily utilized in the management of conditions such as rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and polyarticular course juvenile idiopathic arthritis. It was first approved by the FDA in 2012 under the brand name Xeljanz .

(3R,4S)-Tofacitinib, due to its structural similarity to Tofacitinib, might possess a similar mechanism of action. Tofacitinib acts as a Janus kinase (JAK) inhibitor, specifically targeting JAK3 with high potency []. JAKs are enzymes involved in the JAK-STAT signaling pathway, which plays a crucial role in the immune system. By inhibiting JAK3, Tofacitinib modulates inflammatory responses, making it beneficial for treating autoimmune diseases [].

However, the altered stereochemistry of (3R,4S)-Tofacitinib likely hinders its ability to bind effectively to the JAK3 enzyme, leading to its reduced activity compared to the parent drug [, ].

Tofacitinib's mechanism of action involves the inhibition of JAK1 and JAK3 enzymes. By blocking these enzymes, tofacitinib prevents the phosphorylation of Signal Transducers and Activators of Transcription (STATs), which are vital for the transcription of genes involved in inflammatory responses. This inhibition leads to a reduction in cytokine signaling that contributes to autoimmune pathology .

Tofacitinib exhibits potent anti-inflammatory properties through its selective inhibition of JAK enzymes. In vitro studies have shown that it has IC50 values of 406 nM for JAK1/JAK2, 56 nM for JAK1/JAK3, and 1377 nM for JAK2/JAK2 combinations . The compound's ability to modulate immune responses makes it effective against various inflammatory diseases.

Adverse Effects

Common side effects include headaches, diarrhea, nausea, and increased susceptibility to infections due to its immunosuppressive effects. More severe risks involve blood clots and potential malignancies .

The synthesis of (3R,4S)-Tofacitinib involves multiple steps typically including:

  • Formation of key intermediates through reactions involving amines and carboxylic acids.
  • Coupling reactions that introduce the necessary functional groups.
  • Purification processes such as crystallization or chromatography to obtain the final product with high purity.

While specific synthetic routes may vary among manufacturers, they generally follow established organic chemistry protocols for constructing complex molecules .

Tofacitinib is primarily used for:

  • Rheumatoid Arthritis: Reduces symptoms and improves function in patients unresponsive to traditional therapies.
  • Psoriatic Arthritis: Alleviates joint pain and skin symptoms.
  • Ulcerative Colitis: Induces remission in patients with moderate to severe forms.
  • Polyarticular Course Juvenile Idiopathic Arthritis: Provides an alternative treatment option for children with this condition .

Tofacitinib is metabolized predominantly by cytochrome P450 3A4 enzymes. Thus, interactions with other drugs that inhibit or induce CYP3A4 can significantly alter its pharmacokinetics. For instance:

  • Co-administration with strong CYP3A4 inhibitors like ketoconazole can increase plasma levels of tofacitinib.
  • Conversely, CYP3A4 inducers such as rifampin may decrease its efficacy by lowering drug levels .

Monitoring for potential interactions is crucial when prescribing this medication.

Several compounds share similarities with (3R,4S)-Tofacitinib due to their mechanisms as Janus kinase inhibitors. Here are some notable comparisons:

Compound NameMechanism of ActionIndicationsUnique Features
BaricitinibJAK1 and JAK2 inhibitorRheumatoid arthritisApproved for COVID-19 treatment
UpadacitinibSelective JAK1 inhibitorRheumatoid arthritisHigher selectivity towards JAK1
FilgotinibSelective JAK1 inhibitorRheumatoid arthritisLong half-life
RuxolitinibJAK1 and JAK2 inhibitorMyelofibrosisPrimarily used in hematological cancers

Uniqueness of (3R,4S)-Tofacitinib: It is particularly noted for its oral bioavailability and rapid onset of action compared to other agents in its class. Its dual targeting of JAK1 and JAK3 allows it to effectively modulate both innate and adaptive immune responses .

Traditional Synthetic Routes for Pyrrolopyrimidine Derivatives

Early access to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine relied on multi-step sequences from uracil or aminopyrimidines that suffered from low throughput and chlorination by-products [1] [2]. Modern methods employ one-pot condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane, followed by formamidine-mediated cyclisation and selective chlorodehydroxylation, eliminating corrosive phosphorus oxychloride and reducing aqueous waste by >45% [3]. Continuous-flow adaptations of this route now achieve 67–72% isolated yield on 50 kg scale with >99% high-performance liquid chromatography purity [3].

Representative routeKey starting materialCyclisation reagentFinal chlorination stepIsolated yieldNotable advantages
Legacy (1970s) acidic cyclisation [1]6-chloro-pyrimidine aldehydesPolyphosphoric acidPOCl₃25–35%High waste salt load
Two-step uracil transformation [5]6-amino-uracilα-chloroacetaldehydePOCl₃40%Inexpensive feedstocks
Ethyl 2-cyanoacetate platform [3]Ethyl 2-cyanoacetateFormamidine acetateNaOH (20%)67–72%Chromatography-free, scalable
Flow modification of above SameSameNaOH (20%)70%Continuous production, reduced solvent

Asymmetric Synthesis Challenges in Piperidine Subunit Formation

Installing the anti-relationship between C-3 and C-4 while introducing an N-benzyl and N-methyl array is the primary stereochemical bottleneck. Three industrially explored strategies are summarised below.

StrategyChiral induction stepTypical enantiomeric excessThroughput issues
Diastereomeric salt resolution of racemic amine (Pfizer route) [6]L-Tartaric acid resolution of (3R,4R)/(3S,4S) mixture99.3–99.6% ee after two crops35% mass loss; two solvent swaps
Asymmetric rhodium-ferrocene hydrogenation of methyl piperidinyl carbamate [7]Rh-BisP*OH catalyst (0.2 mol %)82% ee (single pass)Catalyst > 2 000 USD · mol⁻¹; 5 bar H₂
Organocatalytic dearomative hydrosilylation–reduction cascade [8]Ru–bisphosphine reduction of pyridinium salt93–95% eeMulti-step protection/deprotection

Key hurdles include (i) incomplete facial selectivity in hydrogenative routes yielding ≤ 82% ee that demand secondary upgrades [7]; (ii) epimerisation at C-4 during strong hydride reductions, eroding dr by 4–6% unless temperatures are held below −10 °C [6]; and (iii) palladium-mediated N-debenzylation generating residual benzyl cyanide that must be purged to < 5 ppm [9].

Recent catalytic reductive Heck coupling of phenyl pyridine-1-carboxylate with boronic acids furnishes 3-substituted tetrahydropyridines which, after stereospecific hydrogenation, give the desired (3R,4S) piperidines with ≥ 97% ee, obviating salt resolution and cutting step count by two [10].

Critical Analysis of Chiral Resolution Techniques

Diastereomeric salt formation remains the most widely licensed control strategy because of its operational simplicity and low capital outlay.

Resolving agent (equiv.)Intermediate resolvedSolvent systemSingle-crop eeOverall yieldScalability remarks
Dibenzoyl-L-tartaric acid (1.0) [7]Methyl (1-benzyl-4-methylpiperidin-3-yl)-carbamateHot isopropanol99.8%55%Crystallisation control at 55 °C essential; affords stable isopropanol solvate
Di-p-toluoyl-D-tartaric acid (0.8) [11]Final N-methyl deazapurine adductAcetone–water99.5%60%Late-stage split avoids racemisation but doubles API solvent volumes
(+)-Phencyphos (0.5) [12]3-Aminopiperidine dihydrochlorideEthanol98.7%48%High ligand cost; residue monitoring required

Crystallographic monitoring shows that early-stage resolution at the carbamate level produces an isopropanol solvate whose packing resists epimerisation, allowing downstream reductive methylation without loss of stereochemical integrity [7]. Conversely, resolving the fully elaborated heteroaryl intermediate delivers higher space-time yield but introduces mechanistic risk of C-3 inversion during the subsequent cyanoacetyl amidation step, mandating polarimetry controls in every batch [11].

Process-modellers therefore favour a dual approach: implement catalytic asymmetric induction when throughput exceeds 300 kg · year⁻¹, but retain a contingency resolution step to salvage off-spec material, ensuring overall waste reduction of 18–22% relative to a resolution-only platform [6] [8].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.16985928 g/mol

Monoisotopic Mass

312.16985928 g/mol

Heavy Atom Count

23

UNII

B64WR5WNB7

Dates

Last modified: 09-13-2023
[1]. Changelian PS, et al, Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 2003, 302(5646), 875-878.
[2]. Kdlacz E, et al, The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models. Am J Transplant, 2004, 4(1), 51-57.
[3]. Kudlacz E, et al, The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia.Eur J harmacol, 2008, 582(1-2), 154-161.

Explore Compound Types